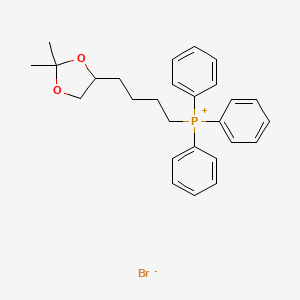
2-(3-Chloro-4-hydroxyphenyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-hydroxyphenyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro and hydroxy group attached to the phenyl ring, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This reaction typically requires mild conditions and can be catalyzed by acids.
Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of substituted toluenes. For example, 2-chlorotoluene can be oxidized in the presence of ammonia and air to produce 2-chlorobenzonitrile . This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitriles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-hydroxyphenyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Chlorobenzonitrile: Similar in structure but lacks the hydroxy group.
4-Chloro-2-nitrobenzonitrile: Contains a nitro group instead of a hydroxy group.
4-(3-Hydroxyphenyl)benzonitrile: Similar structure but without the chloro group.
Uniqueness: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H8ClNO |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
2-(3-chloro-4-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,16H |
InChI-Schlüssel |
FTJPNNCMPVMVDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)


![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)



![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
